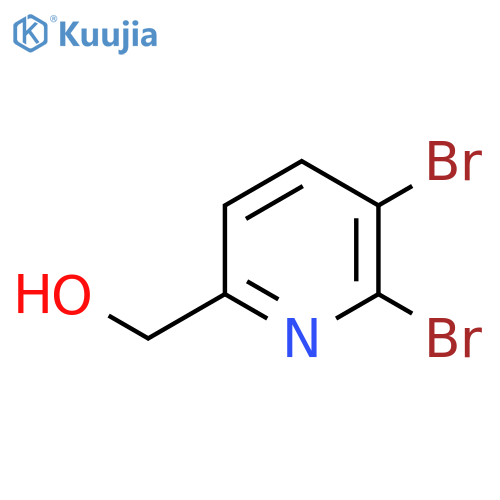

Cas no 1227601-26-4 ((5,6-Dibromopyridin-2-yl)methanol)

1227601-26-4 structure

商品名:(5,6-Dibromopyridin-2-yl)methanol

CAS番号:1227601-26-4

MF:C6H5Br2NO

メガワット:266.917999982834

CID:4927581

(5,6-Dibromopyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5,6-dibromopyridin-2-yl)methanol

- 5,6-Dibromopyridine-2-methanol

- (5,6-Dibromopyridin-2-yl)methanol

-

- インチ: 1S/C6H5Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2

- InChIKey: VBLHXYOGMWOPHB-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=C(C=C1)CO)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 112

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.7

(5,6-Dibromopyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023022665-250mg |

5,6-Dibromopyridine-2-methanol |

1227601-26-4 | 97% | 250mg |

$646.00 | 2023-09-03 | |

| Alichem | A023022665-1g |

5,6-Dibromopyridine-2-methanol |

1227601-26-4 | 97% | 1g |

$1629.60 | 2023-09-03 | |

| Alichem | A023022665-500mg |

5,6-Dibromopyridine-2-methanol |

1227601-26-4 | 97% | 500mg |

$1019.20 | 2023-09-03 |

(5,6-Dibromopyridin-2-yl)methanol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

3. Water

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1227601-26-4 ((5,6-Dibromopyridin-2-yl)methanol) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量